molecular formula C8H19P B14311399 Phosphine, ethylbis(1-methylethyl)- CAS No. 113494-65-8

Phosphine, ethylbis(1-methylethyl)-

Cat. No.: B14311399
CAS No.: 113494-65-8
M. Wt: 146.21 g/mol
InChI Key: GUZQPNDMHDZWCJ-UHFFFAOYSA-N
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Description

Phosphine, ethylbis(1-methylethyl)-, also known by its CAS number 113494-65-8, is a tertiary phosphine compound. Tertiary phosphines are characterized by the presence of three alkyl or aryl groups attached to a phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tertiary phosphines, including phosphine, ethylbis(1-methylethyl)-, typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This approach is widely used due to its versatility and efficiency.

Industrial Production Methods

Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the desired phosphine compound.

Chemical Reactions Analysis

Types of Reactions

Phosphine, ethylbis(1-methylethyl)-, undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the phosphine to its corresponding oxide.

    Reduction: Phosphines can be reduced to form phosphine hydrides.

    Substitution: The phosphorus atom in phosphines can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenated compounds and organometallic reagents are often employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Phosphine, ethylbis(1-methylethyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine, ethylbis(1-methylethyl)-, involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphorus atom in the phosphine can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.

    Triethylphosphine: Contains three ethyl groups attached to the phosphorus atom.

    Tris(2-methoxyphenyl)phosphine: A phosphine with three 2-methoxyphenyl groups.

Uniqueness

Phosphine, ethylbis(1-methylethyl)-, is unique due to its specific alkyl substituents, which can influence its reactivity and steric properties. This makes it suitable for specific applications where other phosphines may not be as effective .

Properties

113494-65-8

Molecular Formula

C8H19P

Molecular Weight

146.21 g/mol

IUPAC Name

ethyl-di(propan-2-yl)phosphane

InChI

InChI=1S/C8H19P/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3

InChI Key

GUZQPNDMHDZWCJ-UHFFFAOYSA-N

Canonical SMILES

CCP(C(C)C)C(C)C

Origin of Product

United States

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